Lipophilicity (cLogP) Differentiation: N‑Ethyl vs. N‑Methyl and N‑Isopropyl Analogs
The N‑ethyl substituent confers an intermediate lipophilicity within the homologous N‑alkyl series. The computed cLogP (XLogP3) for 4‑cyano‑N‑ethylpiperidine‑1‑carboxamide is approximately 0.8, compared with approximately 0.3 for the N‑methyl analog and approximately 1.3 for the N‑isopropyl analog [1]. This positions the ethyl analog within the optimal cLogP range (0.5–3.5) for oral bioavailability per Lipinski guidelines while offering greater lipid solubility than the methyl congener, a property that may enhance passive membrane permeability without incurring the excessive lipophilicity and potential promiscuity risks associated with the isopropyl variant.
| Evidence Dimension | Computed octanol‑water partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP ≈ 0.8 (XLogP3 prediction; C₉H₁₅N₃O, MW 181.23) |
| Comparator Or Baseline | N‑methyl analog (C₈H₁₃N₃O, MW 167.21): cLogP ≈ 0.3; N‑isopropyl analog (C₁₀H₁₇N₃O, MW 195.26): cLogP ≈ 1.3 |
| Quantified Difference | ΔcLogP ≈ +0.5 vs. N‑methyl; ΔcLogP ≈ −0.5 vs. N‑isopropyl |
| Conditions | Computational prediction using the XLogP3 algorithm as implemented in PubChem; experimental log P values not available for these specific compounds. |
Why This Matters
cLogP is a primary determinant of aqueous solubility, passive permeability, and metabolic clearance; selecting the N‑ethyl analog allows researchers to dial in an intermediate lipophilicity that balances permeability against solubility and metabolic liability.
- [1] National Center for Biotechnology Information. PubChem XLogP3 predictions for 4‑cyano‑N‑methyl‑, 4‑cyano‑N‑ethyl‑, and 4‑cyano‑N‑isopropyl‑piperidine‑1‑carboxamide. Computed values accessed via PubChem structure search, April 2026. View Source
